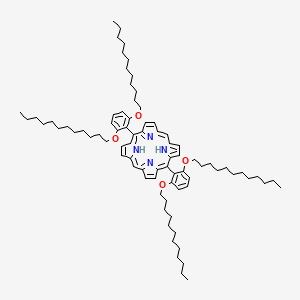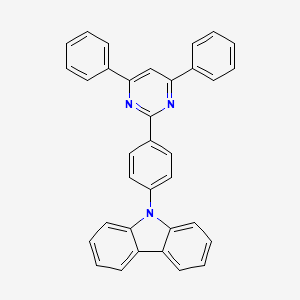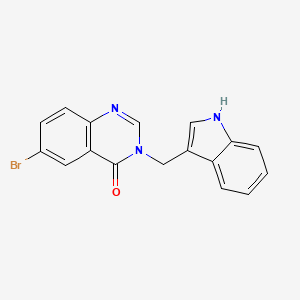![molecular formula C17H12S B13780795 Benzo[b]naphtho[1,2]thiophene, 4-methyl CAS No. 84258-61-7](/img/structure/B13780795.png)
Benzo[b]naphtho[1,2]thiophene, 4-methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[b]naphtho[1,2]thiophene, 4-methyl is an aromatic organic compound with a molecular formula of C17H12S. This compound is part of the thiophene family, which is known for its high photoluminescence quantum efficiency and excellent carrier mobility . These properties make it significant in materials science, particularly in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[1,2]thiophene, 4-methyl often involves multistep preparation, expensive metal-catalyst consumption, and strong alkaline or acidic conditions . One practical synthetic route is inspired by the biodegradation of benzothiophene. This method involves regioselective oxidation and Diels–Alder type dimerization . Another method includes the intramolecular Friedel–Crafts reaction, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls .
Industrial Production Methods
The use of metal catalysts and strong reaction conditions are common in industrial synthesis to achieve high yields and purity .
化学反应分析
Types of Reactions
Benzo[b]naphtho[1,2]thiophene, 4-methyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Benzo[b]naphtho[1,2]thiophene, 4-methyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials for electronics, such as OFETs, OLEDs, and OPVs.
作用机制
The mechanism by which Benzo[b]naphtho[1,2]thiophene, 4-methyl exerts its effects involves interactions with various molecular targets and pathways. Computational studies have shown that oxidative addition performed on specific positions of the molecule has different kinetic barriers, influencing its reactivity . The compound’s photophysical properties are also influenced by its interactions with different Brønsted acids .
相似化合物的比较
Benzo[b]naphtho[1,2]thiophene, 4-methyl can be compared with other thiophene derivatives such as:
Benzo[b]thiophene: Known for its use in pharmaceuticals and materials science.
Benzo[c]thiophene: Another isomer with similar applications.
Dibenzothiophene: Widely used as a backbone unit in organic electronics.
The uniqueness of this compound lies in its additional benzene ring fused to the thiophene structure, which enhances its photophysical properties and makes it a valuable compound in advanced material applications .
属性
CAS 编号 |
84258-61-7 |
|---|---|
分子式 |
C17H12S |
分子量 |
248.3 g/mol |
IUPAC 名称 |
4-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-7-13-12(11)9-10-16-17(13)14-6-2-3-8-15(14)18-16/h2-10H,1H3 |
InChI 键 |
LZLSFQYPDPVVKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


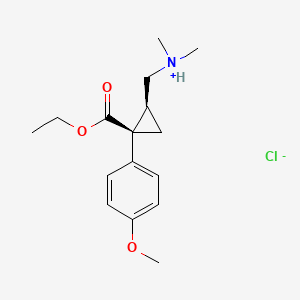
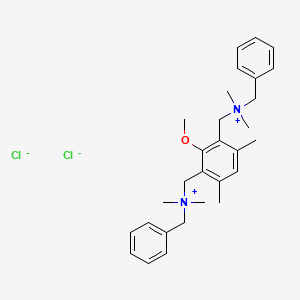
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

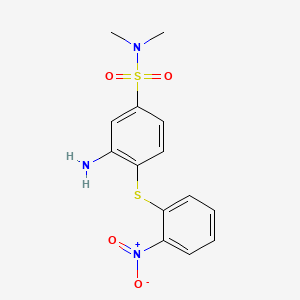
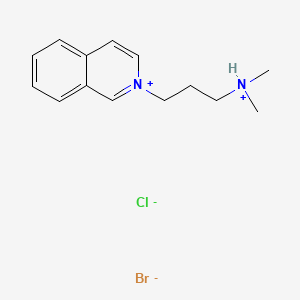

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
